molecular formula C26H22N4O4 B11971005 Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate CAS No. 303107-89-3

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B11971005
CAS No.: 303107-89-3
M. Wt: 454.5 g/mol
InChI Key: WBELVMIMGNRJHM-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets:

Biological Activity

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound belonging to the pyrazole class, which has been extensively studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H22N4O4C_{26}H_{22}N_{4}O_{4} with a molecular weight of 454.48 g/mol. It features a benzyloxy group, a pyrazole moiety, and a hydrazone linkage, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, one study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The lead compound exhibited an IC50 value of 2.13±0.80μM2.13\pm 0.80\mu M against MCF-7 cells, indicating potent anticancer activity while showing minimal toxicity to normal cell lines such as HEK-293T .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies have shown that these compounds can effectively bind to the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics, which is crucial for cancer cell proliferation .

Comparative Biological Activity

CompoundCancer Cell LineIC50 Value (µM)Toxicity to Normal Cells
Methyl 4-((2-(...)MCF-72.13 ± 0.80Low
Pyrazole Derivative ASiHa4.34 ± 0.98Low
Pyrazole Derivative BPC-34.46 ± 0.53Low

Study on Antifungal Activity

Another dimension of the biological activity of pyrazole derivatives includes their antifungal properties. A study focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that certain modifications significantly enhanced antifungal activity against phytopathogenic fungi . The introduction of specific substituents on the pyrazole ring was correlated with increased potency.

Research Findings on Inhibition Mechanisms

In vitro assays have shown that some pyrazole derivatives inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds were found to inhibit alkaline phosphatase with IC50 values as low as 5nM5nM, showcasing their potential as selective inhibitors in therapeutic settings .

Properties

CAS No.

303107-89-3

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H22N4O4/c1-33-26(32)20-12-10-18(11-13-20)16-27-30-25(31)24-15-23(28-29-24)21-8-5-9-22(14-21)34-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

WBELVMIMGNRJHM-JVWAILMASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.